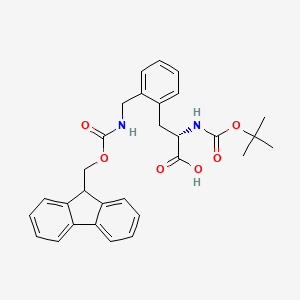

Boc-L-2-Aminomethylphe(Fmoc)

Vue d'ensemble

Description

Boc-L-2-Aminomethylphe(Fmoc) is a chemical compound with the molecular formula C30H32N2O6 and a molecular weight of 516.58 . It is also known as (2S)-3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid .

Molecular Structure Analysis

The InChI code for Boc-L-2-Aminomethylphe(Fmoc) is 1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-10-4-5-11-20(19)17-31-28(35)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 . The molecular structure analysis of this compound would require more detailed information or computational tools which are not available in this context.

Physical and Chemical Properties Analysis

Boc-L-2-Aminomethylphe(Fmoc) is a white powder . It has a predicted boiling point of 733.2±60.0 °C, a predicted density of 1.245±0.06 g/cm3, and a predicted pKa of 3.78±0.10 .

Applications De Recherche Scientifique

Native Chemical Ligation at Phenylalanine

One application involves the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine to enable native chemical ligation at phenylalanine. This method, utilizing the S-ethyldisulfanyl derivative of the N-Boc amino acid, facilitates the capping of tetrapeptides generated by Fmoc-SPPS, followed by successful native chemical ligation with C-terminal thioesters. This technique, exemplified in the synthesis of LYRAMFRANK, demonstrates the compound's compatibility with reactive side chains and its utility in ligating amino acids other than glycine (Crich & Banerjee, 2007).

Amine-terminated Monolayers on Carbon

Aminophenyl and aminomethylphenyl monolayers have been successfully electrografted to glassy carbon and pyrolyzed photoresist film. This process uses a protection-deprotection strategy based on Boc and Fmoc groups. After deprotection, these amine-terminated films demonstrate potential for coupling reactions through amide linkages, highlighting the utility of Boc-L-2-Aminomethylphe(Fmoc) in creating functional surfaces for electrochemical applications (Lee et al., 2015).

Synthesis of Glycoconjugates on a Solid Support

The synthesis of an orthogonally protected building block, N-Alloc-N'-Boc-N' '-Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine, demonstrates another application. This building block is used in the preparation of triantennary peptide glycoclusters on a solid support, showcasing the role of Boc-L-2-Aminomethylphe(Fmoc) in the synthesis of complex molecules for glycobiological applications (Katajisto et al., 2002).

FMOC Solid Phase Synthesis of Phosphopeptides

In the context of peptide synthesis, the Fmoc solid phase synthesis of phosphopeptides highlights the use of Fmoc chemistry for the incorporation of phosphorylated/protected amino acid derivatives. This method addresses challenges related to the stability of protected phospho-amino acids, demonstrating the adaptability of Boc-L-2-Aminomethylphe(Fmoc) in synthesizing modified peptides (Mathers et al., 1994).

Safety and Hazards

Boc-L-2-Aminomethylphe(Fmoc) is intended for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mécanisme D'action

Target of Action

Boc-L-2-Aminomethylphe(Fmoc) is a complex molecule used in proteomics research The primary targets of Boc-L-2-Aminomethylphe(Fmoc) are not explicitly mentioned in the available literature

Mode of Action

The mode of action of Boc-L-2-Aminomethylphe(Fmoc) is related to its role as a protecting group in peptide synthesis. The Fmoc group is rapidly removed by base . .

Biochemical Pathways

The biochemical pathways affected by Boc-L-2-Aminomethylphe(Fmoc) are likely related to protein synthesis, given its use in proteomics research . .

Result of Action

Given its role in proteomics research , it is likely that Boc-L-2-Aminomethylphe(Fmoc) has significant effects on protein synthesis and structure.

Propriétés

IUPAC Name |

(2S)-3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-10-4-5-11-20(19)17-31-28(35)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDGEKHRYXDFMC-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376135 | |

| Record name | Boc-L-2-Aminomethylphe(Fmoc) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266999-24-0 | |

| Record name | Boc-L-2-Aminomethylphe(Fmoc) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2703896.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-1-carboxylate](/img/structure/B2703898.png)

![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2703900.png)

![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B2703905.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2703906.png)

![N-[2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2703910.png)

![1-(1,1-Dioxo-1lambda6-thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2703913.png)

![2,5,7-trimethyl-6-[(E)-3-phenyl-2-propenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2703914.png)